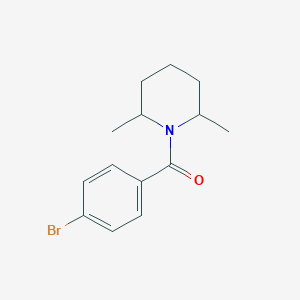![molecular formula C30H30NO2P B14910982 Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is a complex organic compound that features a biphenyl structure with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves multi-step organic reactionsThe final step involves esterification to form the propanoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions are crucial to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as part of drug discovery efforts.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and cellular processes, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(dimethylamino)-3-oxo-propanoate: Similar in structure but lacks the biphenyl and diphenylphosphanyl groups.
Methyl 3-(dimethoxyphosphinoyl)propionate: Contains a phosphinoyl group instead of a diphenylphosphanyl group.
Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate: Features a piperidine ring instead of a biphenyl structure.
Uniqueness
Methyl 3-(6-(dimethylamino)-2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of functional groups and biphenyl core. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C30H30NO2P |
|---|---|
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
methyl 3-[3-(dimethylamino)-2-(2-diphenylphosphanylphenyl)phenyl]propanoate |
InChI |
InChI=1S/C30H30NO2P/c1-31(2)27-19-12-13-23(21-22-29(32)33-3)30(27)26-18-10-11-20-28(26)34(24-14-6-4-7-15-24)25-16-8-5-9-17-25/h4-20H,21-22H2,1-3H3 |
Clave InChI |
VLBANVDCAVHHIS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)



![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)








